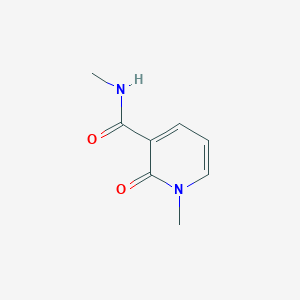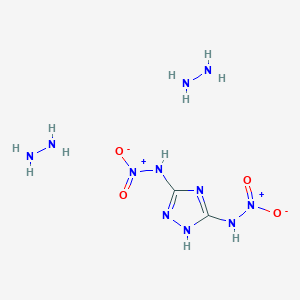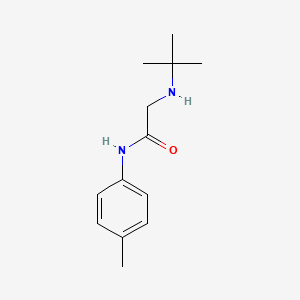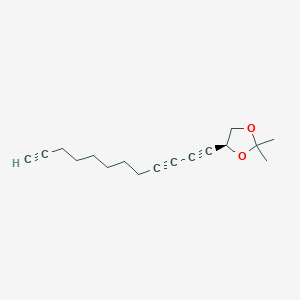
1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- is a chemical compound belonging to the naphthalenol family. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, a chloromethyl group, and two methoxy groups. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- typically involves several steps:
Starting Material: The synthesis often begins with 1-naphthol, which is commercially available.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chloromethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- can be compared with other naphthalenol derivatives:
1-Naphthalenol: Lacks the chloromethyl and methoxy groups, making it less reactive in certain chemical reactions.
2-Naphthalenol: Has the hydroxyl group in a different position, leading to different chemical and biological properties.
1-Naphthalenol, 3-(methyl)-5,8-dimethoxy-: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
The uniqueness of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
667467-17-6 |
|---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-(chloromethyl)-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO3/c1-16-11-3-4-12(17-2)13-9(11)5-8(7-14)6-10(13)15/h3-6,15H,7H2,1-2H3 |
InChI Key |
MUZDFSGSQKAXSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)
